molecular formula C12H9N3O2 B11220991 n-Benzooxazol-2-yl-n'-furan-2-ylmethylene-hydrazine

n-Benzooxazol-2-yl-n'-furan-2-ylmethylene-hydrazine

Cat. No.: B11220991
M. Wt: 227.22 g/mol
InChI Key: GCFITFWBLNXNPZ-MDWZMJQESA-N
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Description

n-Benzooxazol-2-yl-n’-furan-2-ylmethylene-hydrazine: is an organic compound with the molecular formula C12H9N3O2. It is a heterocyclic compound that contains both benzoxazole and furan rings, connected through a hydrazine linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-Benzooxazol-2-yl-n’-furan-2-ylmethylene-hydrazine typically involves the condensation of benzoxazole derivatives with furan-2-carbaldehyde in the presence of hydrazine hydrate. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization .

Industrial Production Methods: This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: n-Benzooxazol-2-yl-n’-furan-2-ylmethylene-hydrazine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: n-Benzooxazol-2-yl-n’-furan-2-ylmethylene-hydrazine is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology and Medicine: The compound has shown promise in medicinal chemistry, particularly as a potential antimicrobial and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development .

Industry: In the industrial sector, n-Benzooxazol-2-yl-n’-furan-2-ylmethylene-hydrazine is used in the synthesis of specialty chemicals and advanced materials. Its derivatives are explored for use in coatings, adhesives, and other high-performance materials .

Mechanism of Action

The mechanism of action of n-Benzooxazol-2-yl-n’-furan-2-ylmethylene-hydrazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. This mechanism is particularly relevant in its potential antimicrobial and anticancer activities, where it can disrupt essential biological processes in pathogens or cancer cells .

Comparison with Similar Compounds

Uniqueness: n-Benzooxazol-2-yl-n’-furan-2-ylmethylene-hydrazine is unique due to the presence of both benzoxazole and furan rings, which confer distinct electronic and steric properties. This combination enhances its reactivity and potential for diverse applications compared to similar compounds .

Properties

Molecular Formula

C12H9N3O2

Molecular Weight

227.22 g/mol

IUPAC Name

N-[(E)-furan-2-ylmethylideneamino]-1,3-benzoxazol-2-amine

InChI

InChI=1S/C12H9N3O2/c1-2-6-11-10(5-1)14-12(17-11)15-13-8-9-4-3-7-16-9/h1-8H,(H,14,15)/b13-8+

InChI Key

GCFITFWBLNXNPZ-MDWZMJQESA-N

Isomeric SMILES

C1=CC=C2C(=C1)N=C(O2)N/N=C/C3=CC=CO3

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)NN=CC3=CC=CO3

Origin of Product

United States

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